DREADD agonist 21 dihydrochloride, also known as Compound 21 or C21, is a synthetic compound designed for selective activation of designer receptors exclusively activated by designer drugs (DREADDs). It serves as an alternative to clozapine-N-oxide, providing a potent means to modulate neuronal activity in both in vitro and in vivo studies. This compound is particularly notable for its ability to penetrate the blood-brain barrier effectively, making it a valuable tool in neuroscience research.
DREADD agonist 21 is classified as a chemogenetic actuator derived from the human muscarinic acetylcholine M3 receptor. It is synthesized in laboratories and is commonly used in research settings for its ability to selectively activate hM3Dq (excitatory) and hM4Di (inhibitory) DREADDs. The compound's chemical name is 11-(1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine dihydrochloride, with a molecular weight of 352.29 g/mol and a CAS number of 2250025-92-2 .
The synthesis of DREADD agonist 21 involves several steps typical of organic synthesis processes. While specific synthetic routes are not detailed in the available literature, it generally includes:
The resulting product is obtained as a dihydrochloride salt, enhancing its solubility in water, which is advantageous for biological applications.
The molecular structure of DREADD agonist 21 can be represented by its molecular formula . The structural representation includes:
C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42.Cl.Cl
.This structure allows for high receptor affinity and specificity towards DREADDs while minimizing off-target interactions.
DREADD agonist 21 participates in various biochemical interactions primarily through its action on G protein-coupled receptors (GPCRs). Key reactions include:
In studies, DREADD agonist 21 has demonstrated both excitatory and inhibitory effects depending on the receptor subtype activated.
The mechanism of action for DREADD agonist 21 involves selective binding to designer receptors that have been engineered to respond exclusively to this compound. Upon administration:
Studies indicate that DREADD agonist 21 has an EC50 value of approximately 1.7 nM for hM3Dq, demonstrating its potency compared to other chemogenetic tools like clozapine-N-oxide .
These properties make DREADD agonist 21 suitable for various experimental conditions in neuroscience research.
DREADD agonist 21 is primarily used in neuroscience research as a tool for:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3